(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enenitrile
Description
The compound “(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enenitrile” is a nitrile-containing ene-nitrile derivative characterized by a thiophene ring and a methoxyimino functional group. Its Z,E-configuration at the double bonds suggests geometric rigidity, which may influence its electronic properties and intermolecular interactions.
Properties
IUPAC Name |
(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-11-7-8(6-10)5-9-3-2-4-13-9/h2-5,7H,1H3/b8-5+,11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJREVNOTVRLTJ-FBSVACHXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=CC=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C/C1=CC=CS1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enenitrile, with the chemical formula CHNOS and a molecular weight of 192.24 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a methoxyimino group and a thiophene moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the thiophene ring is particularly significant as it has been associated with enhanced antibacterial effects against various pathogens.
Case Study:
In a study examining derivatives of thiophene-based compounds, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been explored. The methoxyimino group may play a role in modulating cellular pathways that lead to cancer cell death.
Research Findings:
A study on similar methoxyimino derivatives revealed that they could inhibit cancer cell proliferation by disrupting the cell cycle and promoting apoptosis through caspase activation .
Table 1: Summary of Anticancer Activities
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways.
Mechanism:
Inhibition studies suggest that this compound can bind to active sites of specific enzymes, thereby altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., chloro in CAS 339011-91-5): Increase electrophilicity, favoring reactivity in cross-coupling reactions .
- Thiophene vs. Phenyl/Naphthyl : The sulfur atom in thiophene contributes to π-electron delocalization, offering superior charge transport properties compared to purely hydrocarbon-based analogs .
Crystallographic and Geometric Analysis
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile ():
Hypothesized Thiophene Analog : The thiophene ring’s smaller size and sulfur’s electronegativity may alter dihedral angles and packing efficiency compared to bulkier naphthyl substituents.
Stability and Handling
- Thiophene Derivative : Likely sensitive to light/air due to unsaturated bonds; storage under inert gas recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
